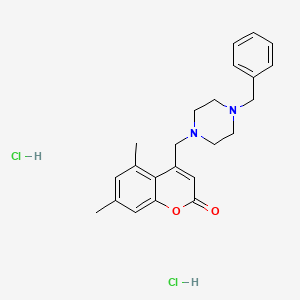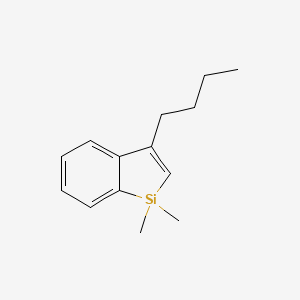
3-Butyl-1,1-dimethyl-1H-1-benzosilole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1,1-dimethyl-1H-1-benzosilole: is an organosilicon compound with the molecular formula C14H20Si . It is a member of the benzosilole family, which are silicon-containing analogs of indoles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-1,1-dimethyl-1H-1-benzosilole typically involves the reaction of appropriate silanes with aromatic compounds under specific conditions. One common method involves the hydrosilylation of this compound precursors using platinum-based catalysts. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve high throughput and consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butyl-1,1-dimethyl-1H-1-benzosilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Butyl-1,1-dimethyl-1H-1-benzosilole is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and advanced materials. Its incorporation into polymer matrices can enhance thermal stability, mechanical strength, and other desirable properties .
Wirkmechanismus
The mechanism of action of 3-Butyl-1,1-dimethyl-1H-1-benzosilole and its derivatives is not fully understood. it is believed that the silicon atom in the benzosilole ring plays a crucial role in modulating the compound’s reactivity and interactions with biological targets. The presence of silicon can influence the electronic properties of the molecule, potentially enhancing its binding affinity to specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dimethyl-1H-1-benzosilole
- 3-Butyl-1H-1-benzosilole
- 1,1-Dimethyl-3-phenyl-1H-1-benzosilole
Comparison: 3-Butyl-1,1-dimethyl-1H-1-benzosilole is unique due to the presence of both butyl and dimethyl groups attached to the silicon atom. This structural feature distinguishes it from other benzosilole derivatives, potentially leading to different chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, while the dimethyl groups may influence its steric and electronic properties .
Eigenschaften
CAS-Nummer |
934563-21-0 |
|---|---|
Molekularformel |
C14H20Si |
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
3-butyl-1,1-dimethyl-1-benzosilole |
InChI |
InChI=1S/C14H20Si/c1-4-5-8-12-11-15(2,3)14-10-7-6-9-13(12)14/h6-7,9-11H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
DBMRAIQNWSQHMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C[Si](C2=CC=CC=C21)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632428.png)
![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)
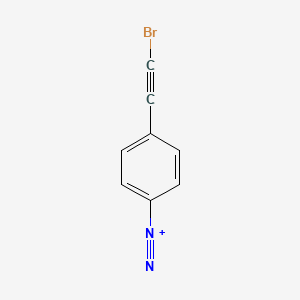
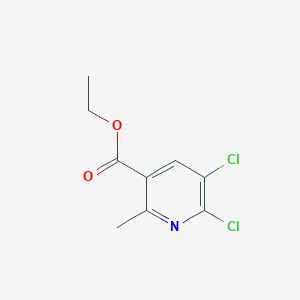
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B12632461.png)


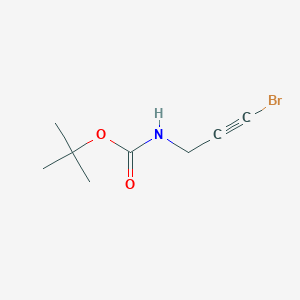
![2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene](/img/structure/B12632469.png)
![5-(5-methyl-1H-pyrazol-3-yl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12632470.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12632488.png)
![Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632490.png)
